1-Benzyl-4-bromopiperidine

Overview

Description

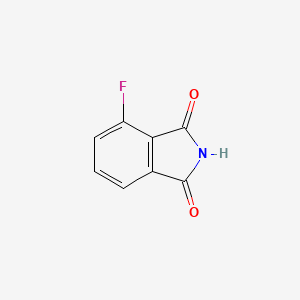

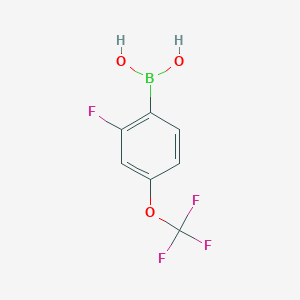

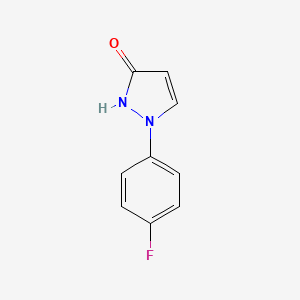

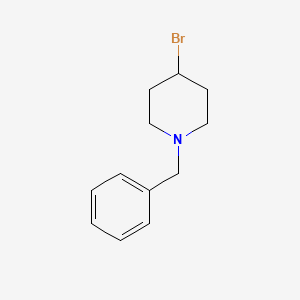

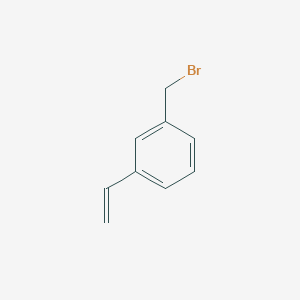

1-Benzyl-4-bromopiperidine is a chemical compound that is part of the benzylpiperidine family, which includes various derivatives with potential pharmacological interest. These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and designer drugs. The presence of the bromine atom on the piperidine ring makes it a versatile intermediate for further chemical reactions.

Synthesis Analysis

The synthesis of 1-Benzyl-4-bromopiperidine and its derivatives can be achieved through various methods. One approach involves the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of a Pd/C catalyst . Another method describes the synthesis of 1-benzyl-4-(chloromethyl)piperidine, which can be used as a precursor for further functionalization, including bromination to yield 1-benzyl-4-bromopiperidine . Additionally, the synthesis of related compounds, such as 4-arylpiperidines, can be achieved through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-bromopiperidine derivatives can be elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is commonly used to determine the structure of these compounds . Two-dimensional NMR correlations can provide detailed information about the molecular framework . Additionally, X-ray single crystal diffraction can be used to confirm the absolute configuration of enantiomerically pure derivatives .

Chemical Reactions Analysis

1-Benzyl-4-bromopiperidine can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles . The compound can also be used in cross-coupling reactions to generate substituted piperidines . Furthermore, the benzyl group can be modified through various reactions, such as the Wittig-Horner reaction, to introduce different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-bromopiperidine derivatives can be characterized using techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis . These compounds often exhibit high purity and can be isolated in crystalline form . The photoluminescence properties of certain derivatives have been investigated, revealing interesting fluorescence characteristics that could be useful in material science applications .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have developed derivatives incorporating 1-Benzyl-4-bromopiperidine structures to examine their antibacterial properties. For instance, the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, derived from various carboxylic acids through a series of steps involving 1-Benzyl-4-bromopiperidine, has shown valuable antibacterial activities (Aziz‐ur‐Rehman et al., 2017).

Application in Organic Synthesis

The use of 1-Benzyl-4-bromopiperidine in the synthesis of 4-arylpiperidines via the Shapiro reaction and alkenylsilane cross-coupling has been documented. This process allows for the creation of 3,4-unsaturated 4-arylpiperidines, demonstrating the compound's utility in complex organic synthesis procedures (C. Morrill & N. Mani, 2007).

Structural Characterization and CCR5 Antagonism

The structural characterization of N-Piperidine benzamides and their potential as CCR5 antagonists, targeting the prevention of HIV-1 infection, is another area of research. These studies involve synthesizing intermediates and examining their bioactivities, highlighting the role of 1-Benzyl-4-bromopiperidine in developing novel therapeutic agents (Cheng De-ju, 2015).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 1-Benzyl-4-bromopiperidine could have potential implications in various fields of research and

properties

IUPAC Name |

1-benzyl-4-bromopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVWVMVLXIUILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromopiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)

![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)